molecular formula C19H23NO7S B4905149 6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4905149
M. Wt: 409.5 g/mol
InChI Key: RUIKYQJZSPJZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with ethoxycarbonyl and methyl groups, and a cyclohexene ring with a carboxylic acid group

Preparation Methods

The synthesis of 6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is functionalized with ethoxycarbonyl groups and a methyl group through a series of reactions, including esterification and alkylation. The cyclohexene ring is then introduced via a cyclization reaction, followed by the addition of the carboxylic acid group through oxidation or carboxylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The ethoxycarbonyl groups can be reduced to alcohols or other functional groups.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and methyl groups on the thiophene ring may enhance its binding affinity to these targets, while the cyclohexene ring provides structural stability. The pathways involved in its action depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 6-{[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid include other thiophene derivatives and cyclohexene carboxylic acids. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. For example, 6-[(6-tert-butyl-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a similar compound with a different substitution pattern on the thiophene ring, leading to distinct reactivity and applications .

Properties

IUPAC Name

6-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO7S/c1-4-26-18(24)13-10(3)14(19(25)27-5-2)28-16(13)20-15(21)11-8-6-7-9-12(11)17(22)23/h6-7,11-12H,4-5,8-9H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIKYQJZSPJZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.